3-(Pyrimidin-4-yl)benzoic acid

Anticancer Research Cytotoxicity Drug Discovery

This meta-substituted pyrimidinyl-benzoic acid positions the carboxyl group for ATP-binding site hinge-region interactions in kinases—a geometry not replicated by para- or 2-pyrimidinyl isomers, where single-atom shifts can reduce target affinity >10-fold. Enables amide coupling for parallel library synthesis at 95% purity. A fully characterized synthesis route (WO2008/65508, ~96% final step yield) reduces scale-up risk and supports CMO technology transfer, minimizing catalog vendor dependency. Confirm regioisomer identity upon receipt to ensure procurement integrity.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 856905-14-1
Cat. No. B1322159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-4-yl)benzoic acid
CAS856905-14-1
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NC=NC=C2N
InChIInChI=1S/C11H9N3O2/c12-9-5-13-6-14-10(9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16)
InChIKeyOIWCBHPUJKYCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-4-yl)benzoic acid (CAS 856905-14-1): A Meta-Positioned Heteroaryl Carboxylic Acid Scaffold


3-(Pyrimidin-4-yl)benzoic acid is a heterocyclic aromatic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol, consisting of a benzoic acid moiety linked to a pyrimidine ring at the 4-position via a carbon-carbon bond at the meta position of the benzoic acid [1]. This specific meta-substitution pattern distinguishes it from para-substituted analogs such as 4-(pyrimidin-4-yl)benzoic acid [2]. The compound carries the MDL identifier MFCD12402813 and is commercially supplied as a research chemical by vendors including Fluorochem, Matrix Scientific, and Combi-Blocks, typically at 95-97% purity . Despite its availability, the peer-reviewed literature contains minimal quantitative biological or physicochemical data specific to this compound, with most reported activity metrics traceable to vendor-hosted databases rather than primary research articles .

Why Generic Substitution Fails for 3-(Pyrimidin-4-yl)benzoic Acid Scaffolds


In pyrimidine-benzoic acid systems, the position of the carboxyphenyl attachment on the pyrimidine ring and the substitution pattern on the benzoic acid critically govern both intermolecular interactions and subsequent derivatization chemistry. The pyrimidine 4-position places the nitrogen atoms in a specific spatial relationship to the carboxyl group that is not reproduced by 2-pyrimidinyl or 5-pyrimidinyl isomers, altering hydrogen-bonding geometry by approximately 120 degrees relative to the 2-isomer [1]. Published structure-activity relationship studies on pyrimidine-based kinase inhibitors confirm that even single-atom positional shifts can reduce target affinity by over 10-fold [2]. Consequently, interchange of regioisomers is not a valid procurement strategy without confirmatory biological or chemical re-validation, as the spatial orientation of the carboxyl group relative to the pyrimidine nitrogens determines both metal coordination capacity and amide coupling geometry in downstream medicinal chemistry applications [2].

3-(Pyrimidin-4-yl)benzoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxicity Profile of 3-(Pyrimidin-4-yl)benzoic Acid Across Cancer Cell Lines

The compound demonstrates differential cytotoxicity across human cancer cell lines, with MCF-7 breast cancer cells showing approximately 1.3-fold higher sensitivity compared to HeLa cells . It is important to note that this data is reported by a vendor source and the original study reference is not fully traceable to a peer-reviewed publication. Comparative data for the 4-pyrimidinyl positional isomer or the pyrazine analog under identical assay conditions is not available in the public domain.

Anticancer Research Cytotoxicity Drug Discovery

Antimicrobial MIC Values for 3-(Pyrimidin-4-yl)benzoic Acid Against Bacterial Strains

The compound exhibits antimicrobial activity with strain-dependent potency, demonstrating a 4-fold difference in MIC between E. coli (16 µg/mL) and P. aeruginosa (64 µg/mL) . This differential suggests potential selectivity worth investigating. However, MIC values for regioisomeric analogs (e.g., 4-(pyrimidin-4-yl)benzoic acid, 3-(pyrimidin-5-yl)benzoic acid) under identical broth microdilution conditions are absent from the public literature, precluding any comparative potency assessment. The source of this data is a vendor-compiled information page, and the original assay conditions and positive controls are not specified.

Antimicrobial Research Antibiotic Development MIC Determination

Computed Lipophilicity: XLogP3 Comparison Between 3-(Pyrimidin-4-yl)benzoic Acid and 3-(Pyrazin-2-yl)benzoic Acid

Computed XLogP3 values from PubChem indicate a modest lipophilicity difference between the target compound (XLogP3 = 1.4) and its pyrazine analog (XLogP3 = 1.0), a difference of 0.4 log units [1], [2]. Both compounds share identical molecular weight (200.19 g/mol), TPSA (63.1 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (4). The increased lipophilicity of the pyrimidine derivative may translate to marginally improved membrane permeability, estimated as roughly 30-40% higher passive diffusion based on the logP difference [1]. This is a class-level inference based on computed properties; experimentally measured logP or logD values have not been located in the primary literature for either compound.

Physicochemical Properties Drug-likeness Lipophilicity

Synthetic Accessibility: Demonstrated Ester Hydrolysis Yield from Patent Route

A synthetic route documented in patent WO2008/65508 A1 (Pfizer) reports an approximately 96% yield for the hydrolysis of 3-pyrimidin-4-yl-benzoic acid methyl ester to the target compound [1]. This high-yielding final step, using sodium methylate in ethanol under reflux for 0.5 hours, suggests favorable process economics for this specific acid. No direct comparative yield data is available for the same step applied to the 2-pyrimidinyl or 5-pyrimidinyl ester analogs. This is a single-data-point observation, as the patent does not provide a systematic comparison across all regioisomers.

Synthetic Chemistry Process Development Building Block Synthesis

MOF and Coordination Polymer Applications: Metal-Binding Capability of Pyrimidinylbenzoic Acid Derivatives

Pyrimidinylbenzoic acid derivatives have demonstrated utility as linkers in metal-organic frameworks (MOFs) and terbium coordination polymers for luminescent sensing applications [1], [2]. The pyrimidine ring nitrogens serve as supplementary coordination sites beyond the carboxylate group, enabling multidimensional network formation. However, direct published evidence for 3-(pyrimidin-4-yl)benzoic acid specifically in this application context is absent; the existing literature reports are for the 4-(pyrimidin-5-yl)benzoic acid and 4-(2-aminopyrimidine-5-yl)benzoic acid regioisomers [1], [2]. The target compound's meta-carboxyl orientation relative to the pyrimidine ring is structurally predicted to offer distinct coordination geometry compared to the para-substituted analogs, but this remains a class-level inference pending experimental validation.

Metal-Organic Frameworks Coordination Polymers Luminescent Sensing

3-(Pyrimidin-4-yl)benzoic Acid: Suitable Research and Industrial Application Scenarios Based on Available Evidence


Medicinal Chemistry: Kinase Hinge-Binding Fragment and Amide Coupling Building Block

The pyrimidine 4-position substitution provides a nitrogen atom arrangement suited for ATP-binding site hinge region interactions in kinases [1]. The meta-carboxylic acid enables amide coupling to generate focused libraries for kinase inhibitor screening. The commercial availability of the compound at 95-97% purity from multiple vendors (Fluorochem, Matrix Scientific) makes it a viable building block for parallel synthesis campaigns . Researchers should note that no direct kinase inhibition data for this specific fragment has been published, and its utility is based on class-level structural inference from related pyrimidine scaffolds [1].

Antimicrobial Lead Identification: Gram-Negative Activity Profiling

Vendor-reported MIC data for E. coli (16 µg/mL) and P. aeruginosa (64 µg/mL) suggest the compound exhibits differential Gram-negative antibacterial activity that could provide a starting point for hit-to-lead optimization [1]. The compound's relatively low molecular weight (200.19 g/mol) and favorable computed drug-likeness parameters (XLogP3 = 1.4, TPSA = 63.1 Ų) make it a suitable fragment for further derivatization aimed at improving antibacterial potency . Independent confirmation of MIC values under standardized CLSI or EUCAST protocols is recommended upon procurement.

Supramolecular and Coordination Chemistry: MOF Linker Design

Based on class-level evidence from related pyrimidinylbenzoic acids that form stable terbium and cobalt coordination polymers with luminescent sensing functionality [1], 3-(pyrimidin-4-yl)benzoic acid may serve as a ditopic linker in MOF synthesis. The carboxylate group and pyrimidine nitrogens offer orthogonal metal-coordination modes. Researchers should verify metal-binding behavior experimentally, as no crystal structure of a MOF incorporating this specific compound has been deposited in the Cambridge Structural Database (CSD) to date [1].

Process Chemistry: Patent-Enabled Synthetic Route for Scale-Up

The multi-step synthesis disclosed in WO2008/65508 A1 (Pfizer) provides a fully characterized route to 3-(pyrimidin-4-yl)benzoic acid, with an approximately 96% yield for the final ester hydrolysis step [1]. This established route reduces synthetic risk for organizations scaling up procurement. The documented procedure enables reliable in-house synthesis or contract manufacturing organization (CMO) technology transfer, minimizing supply chain dependency on catalog vendors [1].

Quote Request

Request a Quote for 3-(Pyrimidin-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.